4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to an aniline moiety, which is further linked to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
The synthesis of 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-(trifluoromethoxy)aniline with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the aniline moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
4-[(4-Methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one: This compound has a methoxy group instead of a trifluoromethoxy group, leading to different chemical and biological properties.
4-[(4-Dimethylaminoanilino)methylidene]cyclohexa-2,5-dien-1-one: The presence of a dimethylamino group results in distinct reactivity and applications
This detailed article provides an overview of the compound this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5375-28-0 |
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Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)20-13-7-3-11(4-8-13)18-9-10-1-5-12(19)6-2-10/h1-9,19H |
InChI Key |
LTQJJAXSLNUEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
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